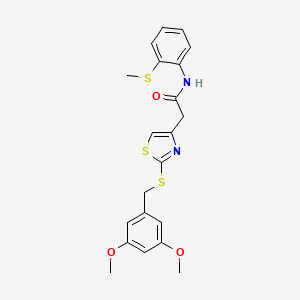
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a useful research compound. Its molecular formula is C21H22N2O3S3 and its molecular weight is 446.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(2-(methylthio)phenyl)acetamide is a complex organic molecule characterized by its thiazole ring and various functional groups. This structure is associated with significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique combination of a thiazole moiety with methoxy and methylthio groups enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.
- Acetamide Formation : Final acylation of an amine with acetic anhydride or acetyl chloride.
These synthetic routes can be optimized for yield and purity using various reagents and conditions .
Antimicrobial Activity
Compounds containing thiazole rings are known for their antimicrobial properties. Research indicates that derivatives similar to this compound have shown efficacy against a range of bacterial strains. For example, thiazole-based compounds have demonstrated significant antibacterial activity, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies have indicated that thiazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358) and exhibited notable cytotoxic effects with IC50 values in the low micromolar range . This suggests that the compound may act by interfering with cellular mechanisms essential for cancer cell survival.
Enzyme Inhibition
The mechanism of action for this compound may involve inhibition of specific enzymes or receptors. Compounds containing thiazole rings have been reported to act as enzyme inhibitors, potentially modulating pathways involved in disease processes such as Alzheimer’s disease through acetylcholinesterase inhibition .
Case Studies
- Anticancer Efficacy : In a study evaluating the effects of thiazole derivatives on lung cancer cells, one derivative showed an IC50 value of 6.26 µM against HCC827 cells, indicating strong potential for therapeutic application .
- Antimicrobial Testing : Another study assessed various thiazole compounds against Gram-positive and Gram-negative bacteria, revealing that certain derivatives exhibited significant antibacterial activity, highlighting their potential use in treating infections .
The biological activity of this compound may be attributed to its ability to interact with molecular targets such as enzymes or receptors. The thiazole ring and benzyl thioether moiety likely play crucial roles in binding to active sites, while the acetamide group may facilitate hydrogen bonding interactions .
Eigenschaften
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S3/c1-25-16-8-14(9-17(11-16)26-2)12-28-21-22-15(13-29-21)10-20(24)23-18-6-4-5-7-19(18)27-3/h4-9,11,13H,10,12H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBNTYGGCICSNNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3SC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














